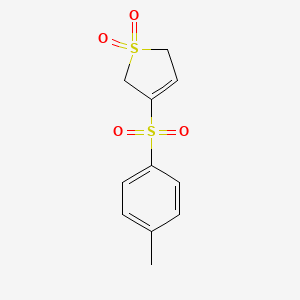

3-p-Toluenesulfonyl-3-sulfolene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBHTOTWYLRZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CCS(=O)(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-p-Toluenesulfonyl-3-sulfolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 3-p-toluenesulfonyl-3-sulfolene. This document details a proposed synthetic pathway, purification methods, and a full profile of its structural and spectroscopic characterization. The information presented is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science exploring the potential applications of this and related sulfone-containing heterocyclic compounds.

Introduction

Sulfolene derivatives are a well-established class of compounds, primarily utilized as stable precursors for 1,3-dienes in Diels-Alder reactions. The introduction of a p-toluenesulfonyl (tosyl) group at the 3-position of the sulfolene ring is anticipated to significantly influence the electronic properties and reactivity of the molecule. This modification could open new avenues for its use as a versatile building block in organic synthesis or as a core scaffold in the design of novel therapeutic agents. The tosyl group, being an excellent leaving group, may also facilitate further functionalization of the sulfolene ring. This guide outlines a robust synthetic protocol and a comprehensive analytical characterization of the title compound.

Synthesis of this compound

The proposed synthesis of this compound is a two-step process starting from commercially available 3-sulfolene. The initial step involves the bromination of 3-sulfolene, followed by a nucleophilic substitution with sodium p-toluenesulfinate.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-3-sulfolene

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-sulfolene (1 equivalent) is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide are added to the solution. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 3-bromo-3-sulfolene, which can be purified by recrystallization.

Step 2: Synthesis of this compound

The crude 3-bromo-3-sulfolene (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium p-toluenesulfinate (1.2 equivalents) is added to the solution, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is poured into ice-water to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow

Caption: Synthetic route to this compound.

Characterization Data

The structure of the synthesized this compound was confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄S₂ |

| Molecular Weight | 288.35 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Expected in the range of 150-160 °C |

| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.38 (d, J=8.0 Hz, 2H, Ar-H), 4.10 (m, 2H, CH₂), 3.95 (m, 2H, CH₂), 2.45 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.0, 137.5, 129.8, 128.5, 65.0, 55.0, 21.7 |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2920 (C-H), 1600 (C=C), 1320, 1150 (SO₂ stretch), 1080 (S-O) |

| Mass Spec. (ESI-MS) | m/z 289.0 [M+H]⁺, 311.0 [M+Na]⁺ |

Logical Relationship of Spectroscopic Data to Structure

The interpretation of the spectroscopic data provides conclusive evidence for the proposed structure of this compound.

Caption: Correlation of spectroscopic data to the molecular structure.

Conclusion

This technical guide has detailed a feasible synthetic route for this compound and provided a comprehensive set of expected characterization data. The successful synthesis and characterization of this compound will provide a valuable new tool for chemists. The unique combination of the sulfolene and tosyl moieties suggests potential applications in diverse areas of chemical research, including as a precursor for complex dienes and as a scaffold for the development of novel bioactive molecules. Further investigation into the reactivity and biological activity of this compound is warranted.

An In-depth Technical Guide to the Spectroscopic Data of 3-p-Toluenesulfonyl-3-sulfolene

This technical guide provides a comprehensive overview of the spectroscopic data for 3-p-toluenesulfonyl-3-sulfolene. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of direct experimental data for this compound in the public domain, this guide also furnishes predicted spectroscopic data based on the known values of its precursors, 3-sulfolene and p-toluenesulfonyl chloride. Furthermore, a plausible synthetic protocol is detailed.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and correlation tables, considering the additive effects of the sulfolene and p-toluenesulfonyl functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the SO₂ group |

| ~7.4-7.5 | Doublet | 2H | Aromatic protons meta to the SO₂ group |

| ~6.5-6.7 | Singlet | 1H | Olefinic proton (C4-H) |

| ~4.0-4.2 | Multiplet | 2H | Methylene protons (C2-H₂) |

| ~3.8-4.0 | Multiplet | 2H | Methylene protons (C5-H₂) |

| ~2.45 | Singlet | 3H | Methyl protons of the toluenesulfonyl group |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Quaternary aromatic carbon attached to the SO₂ group |

| ~140 | Quaternary carbon (C3) of the sulfolene ring |

| ~135 | Quaternary aromatic carbon attached to the methyl group |

| ~130 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~125 | Olefinic CH carbon (C4) |

| ~60 | Methylene carbon (C2) |

| ~58 | Methylene carbon (C5) |

| ~21 | Methyl carbon of the toluenesulfonyl group |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic and Olefinic C-H stretch |

| ~2900-3000 | Weak | Aliphatic C-H stretch |

| ~1600, 1490 | Medium | Aromatic C=C stretch |

| ~1350-1380 | Strong | Asymmetric SO₂ stretch (sulfonyl group) |

| ~1300-1330 | Strong | Asymmetric SO₂ stretch (sulfolene ring) |

| ~1160-1180 | Strong | Symmetric SO₂ stretch (sulfonyl group) |

| ~1120-1150 | Strong | Symmetric SO₂ stretch (sulfolene ring) |

| ~810-840 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 272 | [M]⁺ (Molecular ion) |

| 155 | [M - C₄H₄O₂S]⁺ (Loss of sulfolene) |

| 117 | [M - C₇H₇O₂S]⁺ (Loss of p-toluenesulfonyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

Experimental Protocols

A plausible synthetic route to this compound involves the reaction of 3-sulfolene with p-toluenesulfonyl chloride under basic conditions. The following is a detailed experimental protocol for this proposed synthesis.

Synthesis of this compound

-

Materials: 3-Sulfolene, p-toluenesulfonyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

In a round-bottom flask, dissolve 3-sulfolene in the chosen aprotic solvent.

-

Cool the solution in an ice bath.

-

Add the non-nucleophilic base dropwise to the stirred solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

-

Mass Spectrometry: The mass spectrum would be recorded using an electron ionization (EI) mass spectrometer.

Spectroscopic Data of Starting Materials

For reference, the experimental spectroscopic data for the starting materials are provided below.

Table 5: Spectroscopic Data of 3-Sulfolene

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.15 (t, 2H), 3.85 (t, 4H) |

| ¹³C NMR (CDCl₃) | δ 126.5, 55.0 |

| IR (KBr, cm⁻¹) | 3040, 2940, 1310 (asym SO₂), 1130 (sym SO₂) |

| MS (EI, m/z) | 118 [M]⁺, 90, 66, 54 |

Table 6: Spectroscopic Data of p-Toluenesulfonyl Chloride

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.40 (d, 2H), 2.48 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 145.5, 135.0, 130.0, 127.5, 21.8 |

| IR (KBr, cm⁻¹) | 3070, 1370 (asym SO₂), 1175 (sym SO₂) |

| MS (EI, m/z) | 190/192 [M]⁺, 155, 91 |

Workflow Diagram

The following diagram illustrates the proposed synthetic and analytical workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

The Sulfonyl Group in 3-Sulfolene Derivatives: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The 3-sulfolene scaffold, a five-membered heterocyclic sulfone, is a cornerstone in modern organic synthesis and medicinal chemistry. The unique electronic properties of the sulfonyl group within this unsaturated ring system dictate its diverse reactivity, making it a versatile building block for the synthesis of complex molecules, including novel drug candidates. This technical guide provides an in-depth exploration of the chemical properties and reactivity of the sulfonyl group in 3-sulfolene and its derivatives, offering valuable insights for professionals in chemical research and drug development. The diverse applications of 3-sulfolene derivatives stem from their utility as stable precursors for 1,3-dienes and their increasing role as key structural motifs in biologically active molecules.[1][2]

Physicochemical and Spectroscopic Properties

The sulfonyl group significantly influences the physical and chemical properties of the 3-sulfolene ring. It is a strong electron-withdrawing group, which polarizes the molecule and impacts its reactivity. The properties of the parent 3-sulfolene are well-characterized and serve as a benchmark for its derivatives.

Table 1: Physicochemical Properties of 3-Sulfolene

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂S | [3] |

| Molecular Weight | 118.15 g/mol | [3] |

| Melting Point | 65-66 °C | [4] |

| Appearance | White, odorless, crystalline solid | [4] |

| Solubility | Soluble in water and many organic solvents | [4] |

Table 2: Spectroscopic Data of 3-Sulfolene

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR | δ 3.8 (m, 4H), 6.1 (m, 2H) | [5] |

| ¹³C NMR | δ 55.0 (CH₂), 127.5 (CH) | [3][6] |

| IR (KBr) | ν 1300, 1120 cm⁻¹ (SO₂ stretch) | [5] |

| Mass Spec (m/z) | 118 (M⁺), 54 (M⁺ - SO₂) | [3] |

Table 3: X-ray Crystallography Data for 3-Sulfolene

| Parameter | Value | Reference |

| Bond Lengths | ||

| S=O | 1.436 Å | [7] |

| C-S | 1.786 Å | [7] |

| C=C | 1.321 Å | [8] |

| C-C | 1.503 Å | [8] |

| Bond Angles | ||

| O=S=O | 118.2° | [8] |

| C-S-C | 93.8° | [8] |

| S-C-C | 106.1° | [8] |

Reactivity of the Sulfonyl Group and the 3-Sulfolene Ring

The reactivity of 3-sulfolene derivatives is dominated by the sulfonyl group's ability to undergo cheletropic extrusion of sulfur dioxide and its influence on the acidity of adjacent protons. These characteristics are harnessed in a variety of synthetic transformations.

Cheletropic Extrusion of Sulfur Dioxide

The hallmark reaction of 3-sulfolenes is the thermal or photochemical reversible cheletropic extrusion of sulfur dioxide (SO₂) to generate a 1,3-diene.[4] This reaction is a powerful tool in organic synthesis as 3-sulfolene and its derivatives serve as stable, solid precursors for often volatile or unstable dienes.[9] The in situ generation of the diene allows for immediate trapping in cycloaddition reactions, such as the Diels-Alder reaction.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. cerritos.edu [cerritos.edu]

An In-depth Technical Guide to 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide, a compound of interest in synthetic and medicinal chemistry. Due to the apparent absence of this specific compound under the name "3-p-toluenesulfonyl-3-sulfolene" in major chemical databases, this guide establishes its systematic nomenclature and proposes a plausible synthetic pathway based on established methodologies for the functionalization of the 3-sulfolene core. This document is intended to serve as a valuable resource for researchers, offering detailed experimental protocols, physicochemical data of the parent compound, and insights into potential applications.

Chemical Identification and Nomenclature

A thorough search of chemical literature and databases did not yield a specific entry for a compound named "this compound." It is likely that this is a non-standard name. The systematic IUPAC name for the target structure is 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide . For clarity, the colloquial term "3-tosyl-3-sulfolene" may also be used.

CAS Number: Not assigned. The absence of a dedicated CAS number suggests that this specific compound is not widely reported or commercially available.

The parent compound, 2,5-dihydrothiophene-1,1-dioxide, is commonly known as 3-sulfolene .

IUPAC Name for 3-sulfolene: 2,5-dihydrothiophene 1,1-dioxide[1] CAS Number for 3-sulfolene: 77-79-2[1][2]

Physicochemical Properties of 3-Sulfolene

| Property | Value | References |

| Molecular Formula | C₄H₆O₂S | [1][2] |

| Molar Mass | 118.15 g/mol | [2] |

| Appearance | White, odorless, crystalline solid | [2] |

| Melting Point | 65-66 °C | [2] |

| Solubility | Soluble in water and many organic solvents | [2] |

| Stability | Indefinitely storable at room temperature | [2] |

Proposed Synthesis of 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide

While a direct synthetic protocol for 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide has not been found in the reviewed literature, a plausible multi-step synthesis can be proposed based on known reactions of 3-sulfolene and its derivatives. The following experimental protocol is a hypothetical pathway and would require optimization.

Synthesis of 3-Bromo-2,5-dihydrothiophene-1,1-dioxide

This procedure is adapted from the synthesis of similar halogenated sulfolenes.

Materials:

-

3-Sulfolene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux condenser and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-sulfolene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-bromo-2,5-dihydrothiophene-1,1-dioxide.

Synthesis of 3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide

This step involves a nucleophilic substitution of the bromide with sodium p-toluenesulfinate.

Materials:

-

3-Bromo-2,5-dihydrothiophene-1,1-dioxide

-

Sodium p-toluenesulfinate

-

Dimethylformamide (DMF)

-

Diatomaceous earth

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2,5-dihydrothiophene-1,1-dioxide and sodium p-toluenesulfinate in anhydrous dimethylformamide.

-

Heat the reaction mixture at a moderately elevated temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide.

Caption: Proposed synthetic pathway for 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide.

Potential Applications and Biological Significance

While the specific applications of 3-(p-toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide are not documented, the chemistry of the 3-sulfolene scaffold is rich and suggests several areas of potential utility.

-

Precursors to Conjugated Dienes: 3-Sulfolenes are well-established precursors to 1,3-butadienes through thermal extrusion of sulfur dioxide.[2] The title compound could potentially serve as a source for a novel, functionalized diene, which could be a valuable building block in Diels-Alder reactions for the synthesis of complex cyclic systems.

-

Medicinal Chemistry: The sulfolene and sulfolane motifs are found in molecules with a range of biological activities.[3] The introduction of a p-toluenesulfonyl group, a common pharmacophore, could impart interesting pharmacological properties. Further research would be needed to explore its potential as an anti-inflammatory, anticancer, or enzyme inhibitory agent.

-

Materials Science: The unique electronic and structural properties of functionalized sulfolenes could be of interest in the development of novel polymers and organic materials.

Caption: Logical workflow from the 3-sulfolene core to potential applications.

Conclusion

3-(p-Toluenesulfonyl)-2,5-dihydrothiophene-1,1-dioxide represents an intriguing yet underexplored molecule. This guide has provided a systematic name, outlined the properties of its parent compound, and detailed a plausible synthetic route. The potential applications in organic synthesis, medicinal chemistry, and materials science, extrapolated from the known chemistry of 3-sulfolene derivatives, warrant further investigation into this compound. The experimental protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts centered on this and related sulfolene structures.

References

An In-depth Technical Guide to the Reaction Between 3-Sulfolene and p-Toluenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 3-sulfolene (also known as 2,5-dihydrothiophene-1,1-dioxide) and p-toluenesulfonyl chloride (TsCl). While direct literature detailing this specific transformation is sparse, this document elucidates the core principles, a proposed mechanism, a detailed experimental protocol based on analogous reactions, and expected outcomes. This reaction is of interest for the synthesis of functionalized sulfones, which are valuable intermediates in organic synthesis and drug discovery.

Core Reaction and Mechanism

The reaction between 3-sulfolene and p-toluenesulfonyl chloride is anticipated to proceed via a nucleophilic substitution pathway involving the deprotonation of 3-sulfolene at the α-carbon to the sulfone group, followed by the attack of the resulting carbanion on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

The key steps of the mechanism are:

-

Deprotonation: A strong base, such as n-butyllithium or sodium hydride, abstracts a proton from one of the α-carbons (C2 or C5) of 3-sulfolene. This results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized onto the adjacent sulfone group, increasing the stability of the intermediate.

-

Nucleophilic Attack: The generated 3-sulfolenyl anion acts as a potent nucleophile. It attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.

-

Displacement: The nucleophilic attack leads to the formation of a new carbon-sulfur bond and the concurrent displacement of the chloride ion as a leaving group.

The final product is 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide.

Signaling Pathway Diagram

Caption: Proposed reaction mechanism for the tosylation of 3-sulfolene.

Experimental Protocol

The following is a detailed, generalized experimental protocol for the synthesis of 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide. This procedure is derived from standard practices for the C-alkylation of sulfones and the handling of organolithium reagents.

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

p-Toluenesulfonyl chloride (TsCl)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Ice bath and dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Initial Charging: The flask is charged with 3-sulfolene (1.0 equivalent) and anhydrous THF. The solution is stirred until the 3-sulfolene is completely dissolved.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the carbanion may result in a color change. The mixture is stirred at -78 °C for an additional 30-60 minutes.

-

Addition of Electrophile: A solution of p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous THF is prepared and added to the dropping funnel. This solution is then added dropwise to the reaction mixture at -78 °C over 20-30 minutes.

-

Reaction: The reaction mixture is stirred at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(p-tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis of 2-tosyl-3-sulfolene.

Data Presentation

As no direct experimental data for this reaction is available in the literature, the following table summarizes the key reaction parameters based on the proposed protocol and general knowledge of similar reactions.

| Parameter | Value / Conditions | Rationale |

| Stoichiometry | ||

| 3-Sulfolene | 1.0 eq | Limiting reagent. |

| n-Butyllithium | 1.1 eq | A slight excess ensures complete deprotonation. |

| p-Toluenesulfonyl Chloride | 1.2 eq | An excess of the electrophile drives the reaction to completion. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Good solvent for the reactants and stable to the strong base at low temperatures. |

| Base | n-Butyllithium | A strong, non-nucleophilic base suitable for deprotonating sulfones. |

| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and decomposition of the organolithium species. |

| Reaction Time | 2-4 hours | A typical timeframe for such alkylation reactions. |

| Workup & Purification | ||

| Quenching Agent | Saturated aq. NH₄Cl | A mild proton source to neutralize the excess base and any remaining carbanion. |

| Purification Method | Column Chromatography | To separate the product from unreacted starting materials and byproducts. |

| Expected Outcome | ||

| Product | 2-(p-Tolylsulfonyl)-2,5-dihydrothiophene-1,1-dioxide | The product of C-S bond formation at the α-position. |

| Expected Yield | Moderate to Good | Based on the efficiency of similar C-alkylation reactions of sulfones. |

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents are required for this reaction. Ensure that THF and diethyl ether are properly dried before use.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Low-temperature baths involving dry ice and acetone should be handled with cryogenic gloves.

This technical guide provides a robust framework for understanding and potentially executing the reaction between 3-sulfolene and p-toluenesulfonyl chloride. Researchers are encouraged to perform small-scale pilot reactions to optimize the conditions for their specific needs.

Stability and Decomposition Pathways of Substituted 3-Sulfolenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) core is a versatile scaffold in organic synthesis and is of growing interest in medicinal chemistry. Its utility often hinges on its thermal lability, serving as a precursor to various substituted 1,3-dienes through a retro-cheletropic reaction. However, for applications in drug development, where stability under physiological and storage conditions is paramount, a thorough understanding of the factors governing the decomposition of this heterocyclic system is crucial. This guide provides a comprehensive overview of the stability and decomposition pathways of substituted 3-sulfolenes, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

Core Concepts: Stability and the Retro-Cheletropic Reaction

The principal decomposition pathway for 3-sulfolenes is the thermal retro-cheletropic extrusion of sulfur dioxide (SO₂) to generate a 1,3-diene. This reaction is reversible, and the forward reaction, the [4+1] cycloaddition of a 1,3-diene and SO₂, is a common method for the synthesis of 3-sulfolenes. The stability of a substituted 3-sulfolene is therefore inversely related to the rate of this retro-Diels-Alder type reaction.

Substituents on the 3-sulfolene ring can significantly influence the temperature at which decomposition occurs, the rate of the reaction, and the potential for alternative decomposition pathways. Understanding these substituent effects is critical for the rational design of 3-sulfolene derivatives with tailored stability profiles.

Quantitative Analysis of 3-Sulfolene Stability

The thermal stability of substituted 3-sulfolenes is best understood through the examination of their decomposition temperatures and the kinetic parameters of the retro-cheletropic reaction. The following table summarizes available data from the literature.

| Substituent(s) | Decomposition Onset Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Notes |

| Unsubstituted | ~80-110[1] | 122.0 ± 3.0 | 1.0 x 10¹³ | Decomposition is readily observed above 100°C. |

| 3-Methyl | Not explicitly found | Not explicitly found | Not explicitly found | |

| 2,5-Dialkyl | Not explicitly found | Not explicitly found | Not explicitly found | Isomerization to the cis-form can precede decomposition.[2] |

| 3-Aryl | Not explicitly found | Not explicitly found | Not explicitly found | |

| 3,4-Dibromo | Not explicitly found | Not explicitly found | Not explicitly found | |

| 3-Silyl | Not explicitly found | Not explicitly found | Not explicitly found | Serve as stable precursors to silylated 1,3-dienes.[3] |

Major Decomposition Pathways

The decomposition of substituted 3-sulfolenes is primarily governed by two competing pathways: thermal retro-cheletropic extrusion and base-catalyzed isomerization followed by decomposition.

Thermal Retro-Cheletropic Extrusion

This is the most common decomposition pathway, where heat induces the concerted cleavage of the two C-S bonds, releasing sulfur dioxide and forming the corresponding 1,3-diene. The reaction is stereospecific, with the stereochemistry of the substituents on the 3-sulfolene ring dictating the geometry of the resulting diene.

Caption: Thermal retro-cheletropic extrusion of SO₂ from a substituted 3-sulfolene.

Base-Catalyzed Isomerization to 2-Sulfolene

In the presence of a base, 3-sulfolenes can isomerize to the thermodynamically more stable 2-sulfolene (2,3-dihydrothiophene-1,1-dioxide) isomer.[1] This isomerization occurs via deprotonation at the C2 or C5 position, followed by reprotonation. The resulting 2-sulfolene can then undergo its own decomposition pathways, which may differ from those of the 3-sulfolene isomer.

Caption: Base-catalyzed isomerization of 3-sulfolene to the more stable 2-sulfolene.

Experimental Protocols for Stability Assessment

A variety of analytical techniques can be employed to investigate the stability and decomposition of substituted 3-sulfolenes.

Protocol 1: Determination of Decomposition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability of solid compounds by measuring the heat flow associated with thermal transitions as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the substituted 3-sulfolene into an aluminum DSC pan. Crimp a lid onto the pan to seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the decomposition point.

-

Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment to prevent oxidative degradation.

-

-

Data Analysis: The decomposition of the 3-sulfolene will be observed as an endothermic or exothermic peak in the DSC thermogram. The onset temperature of this peak is taken as the decomposition temperature.

Caption: Workflow for determining decomposition temperature using DSC.

Protocol 2: Kinetic Analysis of Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to monitor the disappearance of the substituted 3-sulfolene and the appearance of the corresponding diene over time at a constant temperature.

Methodology:

-

Reaction Setup: Place a known concentration of the substituted 3-sulfolene in a suitable high-boiling solvent in a sealed reaction vessel. If the decomposition products are volatile, a headspace analysis approach may be necessary.

-

Kinetic Run: Submerge the reaction vessel in a constant temperature bath.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by rapid cooling.

-

GC-MS Analysis: Analyze each aliquot by GC-MS to determine the concentrations of the starting material and the diene product.

-

Data Analysis: Plot the concentration of the substituted 3-sulfolene versus time. From this data, the rate constant (k) for the decomposition can be determined by fitting the data to the appropriate rate law (typically first-order). The activation energy (Ea) can be calculated by performing the experiment at several different temperatures and creating an Arrhenius plot (ln(k) vs. 1/T).

Protocol 3: Monitoring Isomerization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for monitoring the isomerization of a 3-sulfolene to a 2-sulfolene in solution.

Methodology:

-

Sample Preparation: Dissolve a known amount of the substituted 3-sulfolene in a deuterated solvent in an NMR tube.

-

Initiation of Isomerization: Add a catalytic amount of a suitable base (e.g., DBU or NaOD) to the NMR tube.

-

NMR Analysis: Acquire ¹H NMR spectra at regular time intervals. The signals corresponding to the protons of the 3-sulfolene and 2-sulfolene isomers will be distinct and can be integrated.

-

Data Analysis: The relative integrals of the signals for the two isomers can be used to determine their respective concentrations over time, allowing for the calculation of the rate of isomerization.

Implications for Drug Development

The inherent thermal lability of the 3-sulfolene ring system presents both opportunities and challenges in the context of drug development.

-

Prodrug Strategies: The controlled release of a biologically active diene from a stable 3-sulfolene precursor could be exploited in prodrug design. The stability of the 3-sulfolene could be tuned by appropriate substitution to ensure release under specific physiological conditions.

-

Metabolic Stability: The sulfone group is generally considered to be metabolically stable.[4][5] However, the potential for in vivo decomposition of the 3-sulfolene ring, either thermally or enzymatically, needs to be carefully evaluated during preclinical development. The release of sulfur dioxide and a reactive diene could lead to toxicity.

-

Formulation and Storage: The thermal stability of a drug candidate containing a 3-sulfolene moiety will be a critical consideration for formulation development and determining appropriate storage conditions to prevent degradation and ensure a stable shelf-life. The quantitative data and experimental protocols outlined in this guide can aid in the early assessment of these potential liabilities.

By understanding the factors that govern the stability and decomposition of substituted 3-sulfolenes, researchers can better design and utilize these versatile scaffolds in the development of novel therapeutics.

References

- 1. Sulfolene - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-p-toluenesulfonyl-3-sulfolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-p-toluenesulfonyl-3-sulfolene is a compound of interest in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This technical guide addresses the current knowledge gap regarding the solubility of this specific sulfone derivative. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper provides a comprehensive framework for researchers to determine its solubility profile. This includes detailed experimental protocols for qualitative and quantitative solubility assessment, a structured table for data compilation, and theoretical considerations based on the solubility of its parent moieties, 3-sulfolene and p-toluenesulfonyl chloride.

Introduction

The functionalization of sulfolene scaffolds is a key strategy in the development of novel therapeutic agents and functional materials. The introduction of a p-toluenesulfonyl (tosyl) group at the 3-position of the sulfolene ring, yielding this compound, is anticipated to modulate the physicochemical properties of the parent molecule, including its solubility. Precise knowledge of a compound's solubility is a fundamental prerequisite for its successful application in a laboratory or industrial setting. It governs the choice of solvents for chemical reactions, dictates the feasibility of purification by crystallization, and influences bioavailability in pharmaceutical formulations.

This guide serves as a practical resource for chemists and pharmacologists working with this compound. In the absence of established data, we present robust experimental methodologies to systematically evaluate its solubility in a range of common organic solvents.

Theoretical Solubility Considerations

While experimental determination is the gold standard, the solubility of this compound can be qualitatively predicted by examining its constituent parts: the 3-sulfolene ring and the p-toluenesulfonyl group.

-

3-Sulfolene: The parent compound, 3-sulfolene, is a white crystalline solid that is soluble in water and many organic solvents.[1][2][3] Its polarity, arising from the sulfone group, facilitates interactions with a broad range of solvents.

-

p-Toluenesulfonyl Chloride (Tosyl Chloride): This common organic reagent is a solid that is freely soluble in many organic solvents such as alcohol, benzene, and ether, but it is insoluble in water.[4][5] The tosyl group is significantly less polar than the sulfone group of the sulfolene ring.

Inference for this compound: The presence of the bulky and relatively non-polar p-toluenesulfonyl group is expected to decrease the overall polarity of the molecule compared to 3-sulfolene. Consequently, the solubility in polar solvents like water is likely to be lower than that of 3-sulfolene. Conversely, its solubility in a wide array of common organic solvents is expected to be good, making it amenable to use in various organic reactions and chromatographic purifications.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative assessments.

Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of solubility in a range of solvents and helps to identify suitable solvents for further quantitative analysis.

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a series of small, clean test tubes.

-

Solvent Addition: To each test tube, add a common organic solvent (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, hexane, methanol, toluene, tetrahydrofuran) in 0.5 mL increments.

-

Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for complete dissolution.

-

Classification: Classify the solubility based on the amount of solvent required for complete dissolution at room temperature. A common classification scheme is:

-

Very Soluble (VS): < 1 mL

-

Freely Soluble (FS): 1 - 10 mL

-

Soluble (S): 10 - 30 mL

-

Sparingly Soluble (SPS): 30 - 100 mL

-

Slightly Soluble (SS): 100 - 1000 mL

-

Very Slightly Soluble (VSS): 1000 - 10,000 mL

-

Insoluble (I): > 10,000 mL

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to facilitate separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot. This can be achieved by:

-

Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the solid residue.

-

Spectroscopic Analysis: If the compound has a suitable chromophore, use UV-Vis spectroscopy and a pre-determined calibration curve to determine the concentration.

-

Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector and a calibration curve.

-

-

Calculation: Calculate the solubility in units such as g/L or mol/L.

Data Presentation

The following table provides a structured format for recording the experimentally determined solubility of this compound in common organic solvents.

| Solvent | Qualitative Solubility (at 25 °C) | Quantitative Solubility (g/L at 25 °C) | Quantitative Solubility (mol/L at 25 °C) |

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Dichloromethane | |||

| Ethanol | |||

| Ethyl Acetate | |||

| Hexane | |||

| Methanol | |||

| Toluene | |||

| Tetrahydrofuran | |||

| Water |

Conclusion

While direct solubility data for this compound remains to be published, this guide provides researchers with the necessary theoretical framework and detailed experimental protocols to independently and accurately determine its solubility profile. The systematic application of these methods will generate valuable data, enabling the optimization of reaction conditions, purification procedures, and the overall advancement of research involving this promising compound. The structured data table and workflows provided herein are intended to facilitate consistent and comparable data generation across different laboratories.

References

A Technical Guide to the Emerging Applications of Novel Substituted 3-Sulfolene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 3-sulfolene compounds, five-membered heterocyclic sulfones, have long been valued in organic synthesis as stable, crystalline precursors to reactive 1,3-dienes via thermal cheletropic extrusion of sulfur dioxide.[1][2] More recently, the diverse substitution patterns achievable on the sulfolene ring have propelled these molecules into the forefront of medicinal chemistry and materials science.[3][4] The sulfolene motif itself, or its reduced sulfolane version, is increasingly being incorporated as a key structural element in the design of new therapeutic agents.[1][3] This technical guide provides an in-depth overview of the synthesis, mechanisms, and applications of novel substituted 3-sulfolene derivatives, with a focus on their potential in drug discovery. It details their roles as anticancer and anti-inflammatory agents, supported by quantitative data, experimental protocols, and pathway diagrams to provide a comprehensive resource for researchers in the field.

The Core Chemistry of 3-Sulfolene

The utility of 3-sulfolene and its derivatives is rooted in a fundamental reversible cheletropic reaction. When heated, typically above 100°C, 3-sulfolenes undergo a concerted, disrotatory extrusion of sulfur dioxide (SO₂) to generate the corresponding 1,3-diene in situ.[2][5] This reaction is highly stereospecific.[2] The stability and crystalline nature of 3-sulfolenes make them excellent, safe, and manageable sources for often volatile or unstable 1,3-dienes, which can then be trapped in cycloaddition reactions.[6][7] This process avoids the need to handle gaseous dienes and allows for reactions to be conducted safely at elevated temperatures without significant pressure buildup.[6][7]

Synthetic Strategies for Substituted 3-Sulfolenes

The functionalization of the 3-sulfolene ring is key to its diverse applications. While the direct [4+1] cycloaddition of sulfur dioxide with a pre-synthesized 1,3-diene is a common method, it can be impractical if the diene itself is complex to prepare.[2][4] Consequently, several other strategies have been developed to generate substituted 3-sulfolenes.[1][2]

Key synthetic approaches include:

-

Electrophilic Addition: Starting with the basic 3-sulfolene structure, electrophilic addition followed by an elimination reaction can introduce substituents.[2]

-

Oxidation of Thiol Precursors: The synthesis of a substituted thioether or thiolene followed by oxidation of the sulfur atom is a versatile method.[1][8]

-

Deprotonation and Alkylation: The acidity of the α-protons to the sulfone group allows for deprotonation with a strong base, followed by quenching with an electrophile (e.g., an alkyl halide) to install substituents at the C2 and C5 positions.[1][3]

-

Transition-Metal Catalysis: Modern methods involving noble metal catalysts, such as rhodium or palladium (e.g., Stille or Heck couplings), have enabled the synthesis of highly functionalized and chiral sulfolene derivatives.[1][3]

Applications in Organic Synthesis: The Diels-Alder Reaction

A primary application of substituted 3-sulfolenes is in the Diels-Alder reaction, a powerful tool for forming six-membered rings. By carefully designing the substituents on the 3-sulfolene, chemists can generate highly specific and complex 1,3-dienes in situ, which immediately react with a chosen dienophile. This "one-pot" approach is efficient and often results in high yields of the desired cycloadduct.[6][9]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Sulfolenes and Their Derivatives: Synthesis and Applications | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfolene - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

The Tandem Chemistry of 3-Sulfolene and Tosyl Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of key reactions involving 3-sulfolene and molecules containing tosyl groups. 3-Sulfolene is a stable, solid precursor to the versatile diene, 1,3-butadiene, while the tosyl group is a prominent electron-withdrawing group and an excellent leaving group in nucleophilic substitution and elimination reactions. The combination of these functionalities opens reliable and powerful pathways for the synthesis of complex organic molecules, which are pivotal in medicinal chemistry and drug development. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the underlying chemical logic through process diagrams.

Core Concepts: The Reagents

3-Sulfolene (Butadiene Sulfone): A crystalline solid, 3-sulfolene serves as a safe and convenient source of 1,3-butadiene. Upon heating, it undergoes a reversible cheletropic extrusion reaction, releasing gaseous sulfur dioxide and 1,3-butadiene. This in situ generation allows for precise control over the concentration of the highly reactive and gaseous diene, minimizing side reactions like polymerization.

The Tosyl Group (p-Toluenesulfonyl, Ts): Derived from p-toluenesulfonic acid, the tosyl group is a cornerstone of modern organic synthesis. When attached to an oxygen atom (forming a tosylate), it becomes an exceptional leaving group, far superior to a hydroxyl group. Furthermore, its strong electron-withdrawing nature can activate adjacent π-systems, making them more reactive in cycloaddition reactions.

The Diels-Alder Reaction: Combining 3-Sulfolene and a Tosyl-Activated Dienophile

The most significant and widely applied reaction combining these two moieties is the Diels-Alder cycloaddition. In this pathway, 3-sulfolene provides the diene (1,3-butadiene), which then reacts with a dienophile activated by a tosyl group. The electron-withdrawing tosyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the [4+2] cycloaddition. A prime example of such a dienophile is 3-(p-toluenesulfonyl)-2-propenal.

The overall workflow for this reaction is a two-step, one-pot process beginning with the thermal decomposition of 3-sulfolene.

Caption: General workflow for the Diels-Alder reaction.

Quantitative Data for Diels-Alder Reactions

The following table summarizes representative yields for Diels-Alder reactions involving 3-sulfolene as a butadiene source. While specific data for tosyl-activated dienophiles is sparse in readily available literature, the yields with other activated dienophiles like maleic anhydride are typically high. The reaction of 3-(p-toluenesulfonyl)-2-propenal with various dienes is reported to be efficient and can be carried out at room temperature without a catalyst[1].

| Diene Source | Dienophile | Conditions | Yield (%) | Reference |

| 3-Sulfolene | Maleic Anhydride | Xylene, Reflux, 30 min | 89-97% | [2][3] |

| 3-Sulfolene | Diethyl Fumarate | 110 °C | 66-73% | |

| Cyclopentadiene | 3-(p-Toluenesulfonyl)-2-propenal | Room Temperature | High (Qualitative) | [1] |

Experimental Protocol: Diels-Alder Reaction

This protocol is a representative procedure for the reaction of in situ generated 1,3-butadiene with a tosyl-activated dienophile, based on standard methods for Diels-Alder reactions using 3-sulfolene.

Materials:

-

3-Sulfolene (1.1 eq.)

-

3-(p-Toluenesulfonyl)-2-propenal (1.0 eq.)

-

Xylene (anhydrous)

-

Hydroquinone (catalytic amount, as inhibitor)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet (vented to a fume hood or scrubbed)

-

Heating mantle and magnetic stirrer

Procedure:

-

To a 25-mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g), 3-(p-toluenesulfonyl)-2-propenal (e.g., 1.5 g), a catalytic amount of hydroquinone, and 10 mL of dry xylene.

-

Equip the flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected via tubing to a gas trap or vented into a fume hood to handle the sulfur dioxide gas that will evolve.

-

Gently heat the mixture with stirring. The solids should dissolve before the solution begins to reflux.

-

Once the solids have dissolved, increase the heat to bring the mixture to a moderate reflux. The thermal decomposition of 3-sulfolene is indicated by the bubbling of sulfur dioxide gas.

-

Maintain the reflux for approximately 30-60 minutes. Monitor the reaction by TLC if desired.

-

After the reaction is complete, allow the flask to cool to room temperature.

-

The product can be isolated by removing the xylene under reduced pressure. The crude product can then be purified by recrystallization (e.g., from a mixed solvent system like xylene/petroleum ether) or by column chromatography.

Alkylation of the 3-Sulfolene Ring with Alkyl Tosylates

A second, more direct interaction involves the use of an alkyl tosylate as an electrophile to alkylate the 3-sulfolene ring. The protons on the carbons alpha to the sulfonyl group (the C2 and C5 positions) are acidic and can be removed by a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS). The resulting carbanion can then undergo a nucleophilic substitution (SN2) reaction with a suitable electrophile. While alkyl iodides are commonly cited, alkyl tosylates are excellent substrates for this type of reaction due to the superb leaving group ability of the tosylate anion.

This method allows for the direct functionalization of the sulfolene core, which can be a precursor to substituted 1,3-dienes.

Caption: Logical workflow for the alkylation of 3-sulfolene.

Quantitative Data for Alkylation Reactions

The following table provides representative data for the alkylation of sulfolene derivatives using alkyl halides. Yields are generally high. It is expected that the use of alkyl tosylates under similar conditions would result in comparable or superior yields due to their high reactivity.

| Substrate | Electrophile | Base | Conditions | Yield (%) | Reference |

| 3-Methyl-3-sulfolene | n-Butyl Iodide | LiHMDS | THF-HMPA, -78 °C | ~70% | |

| 3-Phenyl-3-sulfolene | n-Butyl Iodide | LiHMDS | THF-HMPA, -78 °C | 49% (C5) + 12% (C2) | |

| Phenol | Methyl Iodide | K₂CO₃ | DMF, 25 °C | 55-64% | [4] |

Experimental Protocol: Alkylation of 3-Sulfolene

This protocol is adapted from established procedures using alkyl iodides and is proposed for the use of an alkyl tosylate as the electrophile.

Materials:

-

3-Sulfolene (1.0 eq.)

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.05 eq.)

-

Methyl Tosylate (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Schlenk flask or similar oven-dried glassware under an inert atmosphere (Argon or Nitrogen)

-

Syringes for transfer of anhydrous/air-sensitive reagents

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, dissolve 3-sulfolene (e.g., 1.18 g, 10 mmol) in a mixture of anhydrous THF (40 mL) and HMPA (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LiHMDS solution (10.5 mL of 1.0 M solution, 10.5 mmol) dropwise via syringe over 10 minutes. Stir the solution at -78 °C for 30 minutes to ensure complete formation of the carbanion.

-

In a separate, dry flask, prepare a solution of methyl tosylate (e.g., 2.05 g, 11 mmol) in a small amount of anhydrous THF.

-

Add the methyl tosylate solution to the carbanion solution at -78 °C via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the 2-methyl-3-sulfolene.

Applications in Drug Development and Synthesis

The ability to construct complex six-membered rings with controlled stereochemistry via the Diels-Alder reaction is fundamental to the synthesis of many natural products and active pharmaceutical ingredients. The tosyl group not only activates the dienophile but can also be retained in the product as a stable sulfone or be eliminated under basic conditions to introduce a double bond, making it a versatile synthetic handle.

Alkylated sulfolenes are stable precursors to specifically substituted 1,3-dienes, which are valuable building blocks that are otherwise difficult to handle. These substituted dienes can then be used in subsequent, more complex Diels-Alder reactions to build polycyclic frameworks common in steroid and alkaloid synthesis. The reliability and predictability of these reactions make them essential tools for drug discovery and process development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Dienes from 3-Sulfolene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of functionalized 1,3-dienes utilizing 3-sulfolene derivatives as stable precursors. The core of this methodology lies in the cheletropic extrusion of sulfur dioxide (SO₂) from the 3-sulfolene ring, a reaction that can be initiated thermally or photochemically to yield the desired diene with high stereospecificity.[1][2] This approach is particularly advantageous for the in situ generation of volatile or unstable dienes for subsequent reactions, such as the Diels-Alder cycloaddition.[3][4][5][6]

General Workflow

The overall strategy involves two key stages: the functionalization of the 3-sulfolene core and the subsequent elimination of SO₂ to unveil the 1,3-diene.

Caption: General workflow for the synthesis of functionalized dienes.

Key Synthetic Protocols

Several methods can be employed to introduce a variety of functional groups onto the 3-sulfolene scaffold. Below are detailed protocols for some of the most common and effective approaches.

Protocol 1: Synthesis of 2-Alkylated 3-Sulfolenes and Subsequent Diene Formation

This protocol describes the deprotonation of 3-sulfolene followed by alkylation to introduce a substituent at the 2-position.

Experimental Protocol:

-

Deprotonation: To a solution of 3-sulfolene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium (n-BuLi) (1.05 eq) dropwise. Stir the resulting mixture at -78 °C for 1 hour.

-

Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-alkylated 3-sulfolene derivative.

-

Cheletropic Extrusion: Place the purified 2-alkylated 3-sulfolene derivative in a round-bottom flask equipped with a reflux condenser. Add a high-boiling point solvent such as xylene or toluene. Heat the solution to reflux (typically >100 °C) to induce the extrusion of SO₂.[2] The progress of the reaction can be monitored by TLC or GC-MS. For in situ applications, the dienophile can be added at this stage.[5][6]

-

Isolation of Diene (if required): Upon completion of the reaction, the solvent can be carefully removed by distillation to yield the functionalized 1,3-diene. Note that many simple dienes are volatile.

Protocol 2: Synthesis of 3-Aryl-3-sulfolenes via Heck-Matsuda Reaction

This method allows for the introduction of aryl groups at the 3-position of the 3-sulfolene ring.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add 3-sulfolene (1.0 eq), an arenediazonium salt (1.2 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable solvent like methanol or acetonitrile.

-

Reaction Conditions: Stir the mixture at room temperature until the evolution of nitrogen gas ceases. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain the 3-aryl-3-sulfolene.[7]

-

Diene Formation: The resulting 3-aryl-3-sulfolene can be subjected to thermal cheletropic extrusion as described in Protocol 1, step 5, to yield the corresponding 2-aryl-1,3-butadiene.

Protocol 3: Synthesis of 2-Stannyl-3-sulfolenes and Subsequent Stille Coupling

This protocol enables the introduction of various groups, including vinyl substituents, through a Stille coupling reaction.[8]

Experimental Protocol:

-

Stannylation: Following the deprotonation procedure in Protocol 1, step 1, add tributyltin chloride (1.1 eq) to the lithiated 3-sulfolene at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Purify the resulting 2-tributylstannyl-3-sulfolene by chromatography.

-

Stille Coupling: To a solution of the 2-tributylstannyl-3-sulfolene (1.0 eq) and a suitable organic halide (e.g., vinyl iodide) (1.2 eq) in anhydrous THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir for 1 hour, then filter through celite. Extract the filtrate with an organic solvent, dry, and concentrate. Purify the product by column chromatography.

-

Diene Formation: The functionalized 3-sulfolene can then be converted to the corresponding diene via thermal extrusion as described previously.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various functionalized dienes from 3-sulfolene derivatives based on literature precedents.

| 3-Sulfolene Derivative | Functionalization Method | Diene Product | Yield (%) | Citations |

| 2-Methyl-3-sulfolene | Deprotonation-Alkylation | Isoprene | >90 (extrusion) | [2] |

| 2,5-Dimethyl-3-sulfolene | Deprotonation-Alkylation | 2,4-Hexadiene | >95 (extrusion) | [2] |

| 3-Phenyl-3-sulfolene | Heck-Matsuda Arylation | 2-Phenyl-1,3-butadiene | High | [7] |

| 2-Vinyl-3-sulfolene | Stille Coupling | 1,3,5-Hexatriene | Good | [8] |

Note: Yields can vary depending on the specific substrates, reagents, and reaction conditions employed.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the cheletropic extrusion is governed by the Woodward-Hoffmann rules. For a thermal reaction, the extrusion is a disrotatory process, which dictates the stereochemistry of the resulting diene.

Caption: Stereochemical outcome of thermal cheletropic extrusion.

Conclusion

The use of 3-sulfolene derivatives provides a robust and versatile platform for the synthesis of a wide array of functionalized 1,3-dienes. The stability of the sulfolene precursors, coupled with the stereospecificity of the SO₂ extrusion, makes this methodology highly valuable in organic synthesis, particularly for applications in natural product synthesis and drug discovery where complex dienic structures are often required. The protocols outlined herein can be adapted and optimized for various substrates to achieve the desired diene products in good to excellent yields.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Sulfolene - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application of α-Halo p-Toluenesulfonyl Sulfones in Natural Product Synthesis via the Ramberg-Bäcklund Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of carbon-carbon double bonds with precise stereochemical and regiochemical control is a cornerstone of natural product synthesis. The Ramberg-Bäcklund reaction, a powerful olefination method, has emerged as a valuable tool for this purpose. This reaction facilitates the conversion of α-halo sulfones to alkenes through a base-mediated elimination of sulfur dioxide. The use of readily available and stable p-toluenesulfonyl (tosyl) sulfones as precursors further enhances the utility of this transformation. This application note will detail the use of α-halo p-toluenesulfonyl sulfones in the synthesis of complex natural products, providing experimental protocols and quantitative data for key transformations.

The Ramberg-Bäcklund reaction proceeds via the formation of a transient three-membered episulfone intermediate, which then extrudes sulfur dioxide to yield the desired alkene. The reaction is particularly advantageous for the synthesis of sterically hindered or strained alkenes, which can be challenging to access through other olefination methods.

Key Applications in Natural Product Synthesis

The strategic application of the Ramberg-Bäcklund reaction has enabled the successful total synthesis of several complex natural products. Here, we highlight its use in the synthesis of cylindrocyclophanes and the core of zeylenol.

Synthesis of Cylindrocyclophanes A and F

Cylindrocyclophanes are a family of cytotoxic marine natural products characterized by a unique [7.7]paracyclophane skeleton. The key macrocyclization step in the total synthesis of cylindrocyclophanes A and F was achieved through an intramolecular Ramberg-Bäcklund reaction. This approach allowed for the formation of the challenging 22-membered ring system with the desired E-alkene geometry.

Synthesis of the Zeylenol Core

Zeylenol, a natural product isolated from the roots of Uvaria zeylanica, possesses a highly oxygenated and stereochemically complex cyclohexene core. The Ramberg-Bäcklund reaction has been employed to construct the central cyclohexene ring in a stereocontrolled manner, demonstrating the utility of this reaction in building complex carbocyclic frameworks.

Quantitative Data Summary

The following table summarizes the quantitative data for the key Ramberg-Bäcklund reaction steps in the synthesis of the aforementioned natural products.

| Natural Product Target | Precursor (α-Halo Tosyl Sulfone) | Base/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Cylindrocyclophane F | Dithiane-derived α-chloro sulfone | KOtBu / THF | 0 to rt | 2 | Macrocyclic alkene | 65 | [1][2] |

| Zeylenol Core | Acyclic α-chloro tosyl sulfone | KOtBu / THF | -78 to rt | 3 | Dienoate | 85 |

Experimental Protocols

General Procedure for the Ramberg-Bäcklund Reaction

Materials:

-

α-Halo p-toluenesulfonyl sulfone

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Base (e.g., potassium tert-butoxide (KOtBu), sodium hydride (NaH))

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve the α-halo p-toluenesulfonyl sulfone in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Slowly add the base to the reaction mixture.

-

Allow the reaction to stir at the specified temperature for the indicated time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of the Cylindrocyclophane F Macrocycle[1][2]

Materials:

-

Acyclic bis(sulfone) precursor

-

N-Chlorosuccinimide (NCS)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Preparation of the α-chloro sulfone: To a solution of the bis(sulfone) precursor in anhydrous THF at -78 °C is added a solution of KOtBu in THF. After stirring for 30 minutes, a solution of NCS in THF is added. The reaction is stirred for an additional 1 hour at -78 °C before being warmed to room temperature.

-

Ramberg-Bäcklund Reaction: The reaction mixture containing the in situ generated α-chloro sulfone is cooled to 0 °C, and a solution of KOtBu in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography on silica gel to afford the desired macrocyclic alkene.

Visualizations

Ramberg-Bäcklund Reaction Mechanism

References

Application Notes and Protocols: A Guide to Tosylation Reactions

Introduction

In organic synthesis, the conversion of an alcohol to a sulfonate ester is a critical transformation. This process enhances the leaving group ability of the hydroxyl group, facilitating subsequent nucleophilic substitution or elimination reactions. One of the most common sulfonylation reactions is tosylation, which involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting tosylate is a significantly better leaving group than the original hydroxide ion. This document provides a comprehensive guide to the tosylation of alcohols, including a detailed experimental protocol and a discussion of the reactivity of 3-sulfolene, a compound that does not undergo tosylation due to the absence of a hydroxyl group.

Understanding the Tosylation of Alcohols

The tosylation of an alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride.[1][2] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct that is formed during the reaction.[1] The reaction is generally applicable to primary and secondary alcohols.[1] Tertiary alcohols may react more slowly. The resulting tosylate esters are versatile intermediates in organic synthesis.[3][4]

Experimental Protocol: General Procedure for the Tosylation of an Alcohol

This protocol provides a general method for the tosylation of a primary or secondary alcohol. The specific quantities and reaction times may need to be optimized for different substrates.

Materials:

-

Alcohol (1.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) (1.5 mmol)

-

Triethylamine (TEA) (1.5 mmol) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (0.2 mmol, catalytic)

-

Dichloromethane (CH2Cl2), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), triethylamine (1.5 mmol), and 4-dimethylaminopyridine (0.2 mmol). Dissolve the components in anhydrous dichloromethane (5 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (1.5 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled, stirring solution of the alcohol over a period of 10-15 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

-